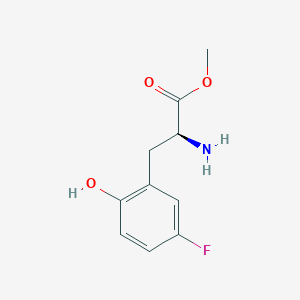![molecular formula C7H9N3 B13052226 7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B13052226.png)
7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H9N3. It features a fused ring system consisting of a pyrazole and a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . This method allows for the formation of the fused ring system with high efficiency.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions makes this compound a viable candidate for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo[1,5-a]pyrazine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Mécanisme D'action
The mechanism of action of 7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine: This compound shares a similar core structure but lacks the methylidene group.
Pyrazolo[1,5-a]pyrimidine: Another related compound with a fused ring system, but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine is unique due to the presence of the methylidene group, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a bioactive molecule and its utility in various applications .
Propriétés
Formule moléculaire |
C7H9N3 |
|---|---|
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H9N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,8H,1,4-5H2 |
Clé InChI |
WDEUUMLDSJVXTB-UHFFFAOYSA-N |
SMILES canonique |
C=C1CNCC2=CC=NN12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)






![tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13052190.png)



